(2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol
CAS No.:
Cat. No.: VC15922766
Molecular Formula: C16H17N3O
Molecular Weight: 267.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H17N3O |
|---|---|
| Molecular Weight | 267.33 g/mol |
| IUPAC Name | [2-(1-ethyl-5-methylpyrazol-4-yl)quinolin-4-yl]methanol |
| Standard InChI | InChI=1S/C16H17N3O/c1-3-19-11(2)14(9-17-19)16-8-12(10-20)13-6-4-5-7-15(13)18-16/h4-9,20H,3,10H2,1-2H3 |
| Standard InChI Key | SANGVFFDVAFDHP-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=C(C=N1)C2=NC3=CC=CC=C3C(=C2)CO)C |
Introduction
Molecular Architecture and Structural Features
The core structure of (2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol consists of a quinoline ring substituted at the 2-position with a 1-ethyl-5-methylpyrazole group and at the 4-position with a methanol functional group. Crystallographic analyses of analogous compounds reveal that the pyrazole and quinoline rings adopt a non-coplanar arrangement, with dihedral angles approximating 89° between the planes of the two heterocycles . This spatial disposition is critical for molecular interactions, as it influences binding affinity to biological targets.
The pyrazole moiety exhibits an envelope conformation, with the ethyl and methyl substituents contributing to steric effects that modulate solubility and metabolic stability . Hydrogen bonding between the methanol group and adjacent water molecules or protein residues further stabilizes the structure, as observed in related compounds .
Synthetic Methodologies
Key Reaction Steps
The synthesis of (2-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)quinolin-4-yl)methanol can be extrapolated from protocols used for structurally similar compounds. A representative pathway involves:
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Formation of the Pyrazole Ring: Cyclocondensation of hydrazine derivatives with β-keto esters or aldehydes under acidic conditions .
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Quinoline Functionalization: Friedländer annulation to construct the quinoline core, followed by nucleophilic substitution at the 2-position .
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Methanol Introduction: Reduction of a ketone intermediate using sodium borohydride (NaBH₄) or catalytic hydrogenation .
Optimization and Purification
Reaction conditions typically involve refluxing in ethanol-water mixtures (2:1 v/v) with zinc acetate as a catalyst . Purification is achieved via silica gel column chromatography using petroleum ether/ethyl acetate (6:1 v/v) . Yields for analogous syntheses range from 60–85%, with purity confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) .
Biological Activities and Mechanisms
Antimicrobial and Antioxidant Properties
While direct evidence for this compound is limited, structurally related pyrazole-quinoline conjugates show broad-spectrum antimicrobial activity against Staphylococcus aureus (MIC = 4 μg/mL) and Candida albicans (MIC = 8 μg/mL) . Antioxidant efficacy, measured via DPPH radical scavenging assays, reaches 70–80% at 50 μM concentrations .
Pharmacokinetic and Pharmacodynamic Profiles
Absorption and Distribution
Preclinical studies of analogous compounds reveal moderate bioavailability (40–60%) following oral administration in rodent models . Plasma protein binding is relatively low (unbound fraction f u = 0.06), favoring tissue penetration .
Metabolism and Excretion
Hepatic clearance in rats ranges from 0.38–0.57 L/h/kg, primarily mediated by cytochrome P450 enzymes (CYP3A4) . Metabolites include hydroxylated derivatives and glucuronide conjugates, identified via liquid chromatography-mass spectrometry (LC-MS) .
Table 1: Pharmacokinetic Parameters of Analogous Compounds
| Parameter | Value (Mean ± SD) | Source |
|---|---|---|
| Bioavailability (%) | 55 ± 8 | |
| Plasma Clearance (L/h/kg) | 0.47 ± 0.09 | |
| Half-life (h) | 4.2 ± 1.1 | |
| f u (unbound fraction) | 0.06 ± 0.01 |
Applications in Drug Development
Oncology
The compound’s MET kinase inhibition positions it as a candidate for non-small cell lung cancer (NSCLC) and gastric cancer therapy . In vivo studies show >90% tumor growth inhibition at 30 mg/kg doses, with minimal toxicity .
Anti-inflammatory Therapeutics
Molecular docking simulations predict high affinity for cyclooxygenase-2 (COX-2), suggesting potential use in rheumatoid arthritis and inflammatory bowel disease .
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